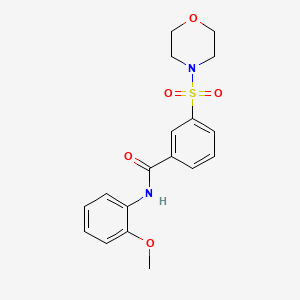

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxyphenyl group and a morpholine-4-sulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

Formation of 2-Methoxy-phenylamine: This can be achieved through the nitration of anisole followed by reduction.

Synthesis of 3-(Morpholine-4-sulfonyl)-benzoic acid: This involves sulfonation of benzoic acid followed by reaction with morpholine.

Coupling Reaction: The final step involves coupling 2-Methoxy-phenylamine with 3-(Morpholine-4-sulfonyl)-benzoic acid using coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-Hydroxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide.

Reduction: Formation of N-(2-Methoxy-phenyl)-3-(morpholine-4-thio)-benzamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide serves as a valuable building block in organic synthesis. Its sulfonamide and amide functionalities allow it to participate in various reactions, including:

- Oxidation : The methoxy group can be oxidized to yield aldehydes or acids.

- Reduction : The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.

- Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitutions, making it useful for synthesizing more complex molecules .

Reagents and Conditions

Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound has potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on human NTPDases (nucleotide triphosphate diphosphohydrolases), which are involved in various physiological processes such as thrombosis and inflammation. For instance, related compounds have shown IC50 values in sub-micromolar concentrations against specific isoforms of h-NTPDases .

Therapeutic Potential

The compound's unique molecular interactions suggest its potential use in treating diseases associated with aberrant enzyme activity. This includes conditions like cancer and diabetes, where modulation of enzyme activity could lead to therapeutic benefits .

Medicinal Chemistry

Drug Development

this compound is being explored for its therapeutic applications due to its ability to modulate biological pathways. Studies have indicated that modifications to the benzamide structure can enhance potency and selectivity against specific targets, such as the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the compound's efficacy. Variations in substituents on the benzamide moiety have been shown to affect binding affinity and biological activity significantly .

Industrial Applications

Specialty Chemicals

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials that require specific properties due to its unique chemical structure .

Case Studies

Mechanism of Action

The mechanism by which N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine-4-sulfonyl group can enhance binding affinity and specificity, while the methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

N-(2-Methoxy-phenyl)-3-(piperidine-4-sulfonyl)-benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is unique due to the presence of both the methoxyphenyl and morpholine-4-sulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(2-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl ring and a morpholine sulfonyl moiety , which contribute to its unique chemical properties. The presence of these functional groups enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.

The mechanism of action involves the compound's interaction with specific enzymes or receptors. The sulfonamide group is particularly significant, as it is known to inhibit various enzyme systems, including those involved in cancer pathways. The binding affinity and specificity are influenced by the methoxy and sulfonyl groups, which facilitate interactions at the active sites of target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties through several mechanisms:

- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of h-NTPDases, enzymes involved in nucleotide metabolism that are often upregulated in cancer cells. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against these enzymes .

- Induction of Apoptosis : In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines by modulating pathways such as NF-kB and PI3K/Akt .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity , which is crucial for managing conditions associated with chronic inflammation. Its ability to inhibit pro-inflammatory cytokines has been documented in various models, indicating a potential therapeutic role in inflammatory diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

These findings underscore the compound's potential as a multi-target therapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzamide derivatives to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Methoxy + Sulfonamide | Antibacterial |

| Compound B | Hydroxyl + Sulfonamide | Anticancer |

| This compound | Methoxy + Morpholine Sulfonyl | Anticancer, Anti-inflammatory |

This table illustrates how the structural components influence biological activity across different compounds.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-17-8-3-2-7-16(17)19-18(21)14-5-4-6-15(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYCRQTFAPEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.